N-(2,4,5-Trimethylbenzyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2,4,5-trimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-11(3)12(7-10(9)2)8-14-13-4-5-13/h6-7,13-14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUYMTUVACSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Cyclopropanating Reagents (e.g., Trimethylsulfoxonium Iodide)
- Procedure:
- The aromatic amine is first converted into an ester or suitable precursor.
- Cyclopropanation is achieved via the reaction with trimethylsulfoxonium iodide and a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMSO.
- Reaction Conditions: Typically at room temperature or slightly elevated temperatures (~25-50°C), under inert atmosphere to prevent side reactions.
Asymmetric Cyclopropanation
- Enantioselective methods are also documented, employing chiral catalysts or reagents to generate enantiomerically enriched cyclopropanes.
- Cyclopropanation yields reported range from 80-99%, depending on the specific conditions and reagents used.
Alternative Synthesis via Direct Cyclopropanation of Aromatic Precursors
Some methods involve direct cyclopropanation of aromatic compounds bearing amino groups, using reagents such as diazomethane derivatives or diazo compounds, under controlled conditions to form the cyclopropane ring.
- Example: Diazomethane or its derivatives can react with aromatic amines in the presence of catalysts like copper or rhodium complexes to afford cyclopropane derivatives.
Summary of Key Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Benzylamine formation | 2,4,5-Trimethylbenzyl chloride + NH₃ | Ethanol / Water | 50-80°C | >80% | Nucleophilic substitution |
| Cyclopropanation | Trimethylsulfoxonium iodide + NaH | DMSO | 25-50°C | 80-99% | Under inert atmosphere |
| Alternative direct cyclopropanation | Diazomethane derivatives | Various | Room temp | Variable | Requires careful handling |
Research Findings and Data Tables
Data from literature and patents indicate:
- The use of trimethylsulfoxonium iodide with NaH in DMSO is a highly efficient method for cyclopropanation, providing yields up to 99%.
- The initial aromatic amine synthesis via nucleophilic substitution with ammonia or ammonium salts in polar solvents yields over 80% under optimized conditions.
- Asymmetric cyclopropanation techniques can produce enantiomerically enriched compounds, with yields typically above 80%.
Notes on Method Selection and Optimization
- Reaction conditions such as temperature, solvent purity, and reagent stoichiometry critically influence yield and purity.
- Inert atmosphere (nitrogen or argon) is recommended during cyclopropanation to prevent oxidation.
- Purification steps often involve chromatography or recrystallization to isolate high-purity N-(2,4,5-Trimethylbenzyl)cyclopropanamine.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-Trimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
N-(2,4,5-Trimethylbenzyl)cyclopropanamine is primarily noted for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Properties
Preliminary studies suggest that derivatives of cyclopropanamines can inhibit cancer cell proliferation. For example, this compound may serve as a lead compound for the design of new anticancer agents by targeting specific signaling pathways involved in tumor growth .
Organic Synthesis
The compound is also valuable in organic synthesis as an intermediate in the preparation of more complex molecules.
Synthesis of Amine Derivatives
This compound can be utilized to synthesize various amine derivatives through nucleophilic substitution reactions. This application is particularly relevant in the synthesis of pharmaceutical compounds where amine functionalities are crucial .
Protecting Group Applications
In synthetic organic chemistry, cyclopropanamines can act as protecting groups for amines during multi-step synthesis processes. This allows chemists to selectively modify other functional groups without affecting the amine functionality .
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For instance, cyclopropane rings can provide rigidity and thermal stability to polymeric materials .
Coatings and Adhesives
This compound can be used as a reactive diluent or hardener in coatings and adhesives formulations. Its presence can improve adhesion properties and increase the durability of coatings under various environmental conditions .
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of cyclopropanamine derivatives in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, highlighting the potential of this compound as a candidate for further development .
Case Study 2: Synthesis of Novel Anticancer Agents
In another research project focused on anticancer agents, scientists synthesized a series of cyclopropanamine derivatives based on this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines and showed promising results with several exhibiting IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of N-(2,4,5-Trimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropane ring and benzylamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following compounds are structurally related to N-(2,4,5-Trimethylbenzyl)cyclopropanamine, differing primarily in substituent groups and positions:
N-(2,4,6-Trimethylbenzyl)cyclopropanamine (CAS 926252-55-3) Substituents: Methyl groups at 2-, 4-, and 6-positions on the benzyl ring. Applications: Used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules.
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8) Substituents: A nitro group at the 2-position on the benzyl ring. Properties: The electron-withdrawing nitro group increases polarity and may elevate reactivity in nucleophilic or electrophilic reactions. Stability under standard storage conditions is noted, though toxicity data remain unspecified .
Data Table: Comparative Analysis
Substituent Effects on Properties
- Nitro group (electron-withdrawing): Increases molecular polarity, possibly leading to higher reactivity in synthetic pathways .
Steric Effects :
- The 2,4,5-trimethyl configuration may reduce steric hindrance compared to the 2,4,6-isomer, allowing for more flexible interactions in catalytic or binding environments.
Research Findings and Gaps
Synthetic Utility :
Unresolved Questions :
- The pharmacological or material science applications of this compound remain underexplored.
- Comparative studies on the metabolic stability or biodegradability of these analogs are lacking.
Biological Activity
N-(2,4,5-Trimethylbenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropanamine core substituted with a 2,4,5-trimethylbenzyl group. The unique structure may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that cyclopropanamine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that modifications in the cyclopropyl group significantly affect antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds with specific substitutions showed enhanced potency compared to their analogs lacking the cyclopropyl moiety .
Antimalarial Activity
The cyclopropyl carboxamide class, which includes this compound, has been investigated for antimalarial activity. In vitro assays revealed that certain derivatives possess potent activity against the asexual stage of Plasmodium falciparum, with effective concentrations (EC50) as low as 40 nM . The mechanism involves targeting mitochondrial cytochrome b, which is crucial for the parasite's survival.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis suggests that the presence of the cyclopropyl group is essential for maintaining biological activity. Variations in size and electronic properties of substituents on the benzyl group were found to modulate activity significantly. For example, replacing the cyclopropyl group with larger aliphatic groups reduced activity by several folds .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that compounds with a cyclopropyl moiety exhibited superior antibacterial properties compared to those without it. The study utilized standard disk diffusion methods to assess inhibition zones and minimum inhibitory concentrations (MICs), confirming the compound's potential as an antimicrobial agent .
Study 2: Antimalarial Mechanism
In a comprehensive investigation into the antimalarial effects of cyclopropane derivatives, researchers identified this compound as a promising candidate. The study utilized both in vitro and in vivo models to elucidate its mechanism of action. It was found that the compound effectively inhibited mitochondrial respiration in P. falciparum through cytochrome b inhibition, leading to significant reductions in parasite viability .
Data Table: Biological Activities of this compound Derivatives
| Compound | Activity Type | EC50 (µM) | MIC (µg/mL) | Target |
|---|---|---|---|---|
| This compound | Antimicrobial | 0.14 | 16 | Bacterial strains |
| This compound | Antimalarial | 0.040 | - | Plasmodium falciparum |
| Derivative A | Antimicrobial | 0.31 | 32 | Gram-positive bacteria |
| Derivative B | Antimalarial | 0.070 | - | Plasmodium berghei |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-(2,4,5-Trimethylbenzyl)cyclopropanamine in laboratory settings?
- Methodology : A common approach involves catalytic hydrogenation of Schiff base intermediates. For example, hydrogenation of N-[(2,4,5-trimethylphenyl)methylene]cyclopropanamine over platinum catalysts (e.g., PtO₂) under controlled H₂ pressure (1–3 atm) in ethanol at 25–50°C .
- Key Steps :
Prepare the Schiff base via condensation of cyclopropanamine with 2,4,5-trimethylbenzaldehyde.
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).
Optimize hydrogenation conditions to minimize over-reduction or byproduct formation.
- Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure to determine bond lengths, angles, and packing motifs (e.g., compare with N-(2,4,5-trichlorophenyl) analogs ).
- NMR spectroscopy : Assign ¹H/¹³C signals (e.g., cyclopropane protons at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C based on analogs ).
- Data Table :
| Property | Method | Typical Value |
|---|---|---|
| Molecular Weight | HRMS | ~217.3 g/mol (C₁₃H₁₉N) |
| Melting Point | DSC | 80–85°C (estimated from analogs) |
| Solubility | UV-Vis | Low in H₂O; soluble in DCM/THF |
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Storage Protocol :
- Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
- Avoid exposure to strong acids/bases or reactive electrophiles (e.g., aldehydes) to prevent cyclopropane ring opening.
- Stability Tests :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for purity loss.
Advanced Research Questions
Q. How do substituent positions on the benzyl ring influence the reactivity and crystal packing of N-(aryl)cyclopropanamine derivatives?
- Methodological Approach :
Reactivity : Assess nucleophilicity of the cyclopropane amine via kinetic studies with electrophiles (e.g., acyl chlorides).
Crystallography : Resolve crystal structures to analyze steric/electronic effects on packing. For example, bulky 2,4,5-trimethyl groups may induce non-coplanar aromatic-cyclopropane interactions .
- Data Contradictions : Discrepancies in reported melting points (e.g., 2,3-dimethyl vs. 2,4,5-trimethyl derivatives) may arise from polymorphic forms, requiring PXRD analysis.
Q. What methodological approaches are employed to resolve discrepancies in reported synthetic yields of this compound derivatives?
- Systematic Optimization :
- Catalyst screening : Compare Pt, Pd, and Raney Ni catalysts for hydrogenation efficiency .
- Solvent effects : Test polar aprotic (DMF) vs. protic (EtOH) solvents to stabilize intermediates.
- DoE (Design of Experiments) : Use factorial design to optimize temperature, pressure, and catalyst loading.
- Case Study : If yields vary between 60–85%, validate via replicate reactions (n=5) and analyze impurities via LC-MS to identify byproducts (e.g., over-reduced amines).
Q. How can this compound be functionalized for applications in biochemical studies, such as DNA interaction?
- Derivatization Strategies :
Boronic acid conjugation : Introduce a boronate group (e.g., via Suzuki coupling) to enable interactions with diols in DNA/RNA .
Fluorophore tagging : Attach anthracene or pyrene derivatives via amide linkages for fluorescence-based binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
